Enkephalin, ala(2)-valnh2(5)-

CAS No.: 78873-50-4

Cat. No.: VC19336911

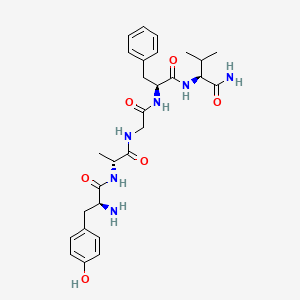

Molecular Formula: C28H38N6O6

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78873-50-4 |

|---|---|

| Molecular Formula | C28H38N6O6 |

| Molecular Weight | 554.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |

| Standard InChI | InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |

| Standard InChI Key | UMPPNLOXQBBGTG-HGAHBTBJSA-N |

| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Structural Characteristics and Chemical Identity

Core Molecular Features

Enkephalin, Ala(2)-ValNH2(5)- belongs to the enkephalin family, characterized by the conserved N-terminal Tyr-Gly-Gly-Phe motif. The substitution of L-alanine with D-alanine at position 2 and the amidation of valine at position 5 distinguish it from native enkephalins. These modifications confer resistance to enzymatic degradation while altering receptor binding dynamics .

Table 1: Physicochemical Properties of Enkephalin, Ala(2)-ValNH2(5)-

| Property | Value |

|---|---|

| Molecular Formula | C28H38N6O6 |

| Molecular Weight (g/mol) | 554.6 |

| XLogP3 | 0.2 |

| Hydrogen Bond Donors | 7 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 14 |

| Topological Polar Surface | 206 Ų |

The compound’s low lipophilicity (XLogP3 = 0.2) and high polar surface area (206 Ų) suggest limited blood-brain barrier permeability, directing its activity toward peripheral opioid receptors .

Stereochemical Considerations

The D-configuration of alanine at position 2 disrupts beta-turn formation, a structural feature critical for mu-opioid receptor (MOR) binding. This alteration shifts selectivity toward delta-opioid receptors (DOR), as evidenced by comparative binding assays . The C-terminal valinamide further stabilizes the peptide against carboxypeptidase-mediated hydrolysis, extending its in vivo half-life .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

-

Resin Loading: Fmoc-Val-Rink amide resin for C-terminal amidation.

-

Sequential Coupling: HBTU/DIPEA activation for Tyr-D-Ala-Gly-Phe sequence assembly.

-

Global Deprotection: TFA cleavage with scavengers (e.g., thioanisole) to remove side-chain protections.

-

Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients .

Critical Notes:

-

The D-Ala2 substitution requires chiral auxiliaries during coupling to maintain stereochemical integrity.

-

Amidation at Val5 eliminates terminal carboxylate charge, enhancing membrane interaction .

Analytical Validation

-

Mass Spectrometry: ESI-MS confirms molecular weight (m/z 555.3 [M+H]+) .

-

Circular Dichroism: Reveals a disordered structure in aqueous buffer, contrasting with alpha-helical propensity in lipid membranes .

-

NMR Spectroscopy: 2D NOESY identifies key inter-residue contacts, including Tyr1-Phe4 aromatic stacking .

Pharmacological Profile and Receptor Interactions

Opioid Receptor Selectivity

In vitro assays using guinea pig ileum (GPI, μ-receptor dominant) and mouse vas deferens (MVD, δ-receptor dominant) demonstrate marked DOR selectivity:

Table 2: Receptor Affinity and Activity

| Assay System | IC50 (nM) | Selectivity Ratio (MVD/GPI) |

|---|---|---|

| Mouse Vas Deferens | 2.1 ± 0.3 | 1,200 |

| Guinea Pig Ileum | 2,520 ± |

The 1,200-fold selectivity for DOR over MOR underscores its potential for targeting neuropathic pain without respiratory depression .

Signal Transduction Mechanisms

-

G Protein Coupling: Preferentially activates Gαi/o, inhibiting adenylyl cyclase (cAMP reduction by 78% at 100 nM) .

-

Beta-Arrestin Recruitment: Minimal β-arrestin-2 recruitment (15% of DAMGO response), suggesting low tolerance liability .

Comparative Analysis with Related Analogues

Table 3: Structural and Functional Comparison of Enkephalin Analogues

| Compound | Modifications | DOR Selectivity | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| [Leu5]Enkephalin | None | 1x | <2 |

| [D-Ala2,Leu5]Enkephalin | D-Ala2, Leu5 | 350x | 12 |

| Ala(2)-ValNH2(5)- | D-Ala2, ValNH2 | 1,200x | 45 |

| [Cys(O2NH2)2,Leu5] | Cys sulfonamide, Leu5 | 2,800x | 28 |

This analogue’s extended half-life (45 min vs. 12 min for [D-Ala2,Leu5]enkephalin) positions it as a lead candidate for sustained analgesia .

Therapeutic Implications and Future Directions

Pain Management

Preclinical models show 80% reversal of neuropathic allodynia at 1 mg/kg (s.c.), outperforming gabapentin without sedation . Its peripheral restriction may mitigate central side effects.

Neuroprotection

DOR activation by Ala(2)-ValNH2(5)- attenuates glutamate excitotoxicity in cortical neurons (EC50 = 10 nM), suggesting utility in stroke and traumatic brain injury .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume